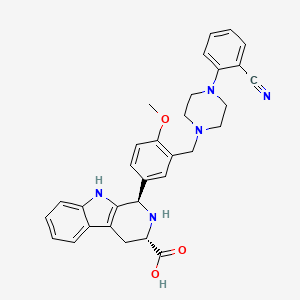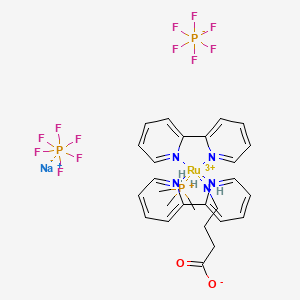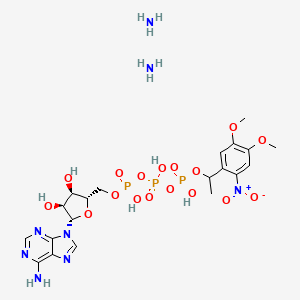
Ned-K
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ned K is a nicotinic acid adenine dinucleotide phosphate (NAADP) antagonist. It exhibits an inhibitory effect on myocardial ischemia and reperfusion-induced calcium oscillations . Ned K is known for its potential in protecting cardiomyocytes from cell death during ischemia and reperfusion by preventing the opening of the mitochondrial permeability transition pore .
Preparation Methods
Ned K can be synthesized through a series of chemical reactions involving nicotinic acid adenine dinucleotide phosphate. The synthetic route typically involves the reaction of nicotinic acid with adenine dinucleotide phosphate under controlled conditions to form the desired compound . Industrial production methods for Ned K involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Ned K undergoes several types of chemical reactions, including:
Oxidation: Ned K can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents to yield reduced forms of Ned K.
Substitution: Ned K can undergo substitution reactions where specific functional groups are replaced by other groups under controlled conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ned K has a wide range of scientific research applications, including:
Biology: The compound is used to study calcium signaling pathways and their role in cellular processes.
Medicine: Ned K is being investigated for its potential therapeutic applications in protecting the heart from ischemia-reperfusion injury.
Industry: Ned K is used in the development of new drugs and therapeutic agents targeting calcium signaling pathways
Mechanism of Action
Ned K exerts its effects by inhibiting NAADP signaling, which plays a crucial role in calcium oscillations in cardiomyocytes. By blocking NAADP, Ned K prevents the opening of the mitochondrial permeability transition pore, thereby protecting cardiomyocytes from cell death during ischemia and reperfusion . The molecular targets of Ned K include two-pore channels (TPC1) and the mitochondrial permeability transition pore .
Comparison with Similar Compounds
Ned K is unique in its specific inhibition of NAADP signaling. Similar compounds include:
N-(1-Naphthyl)ethylenediamine: This compound undergoes similar reactions and has applications in quantitative inorganic analysis.
Ginsenoside Compound K: Although not directly related, this compound has similar applications in medicine and biology.
Ned K stands out due to its specific action on NAADP signaling and its potential therapeutic applications in cardioprotection .
Properties
Molecular Formula |
C31H31N5O3 |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(1R,3S)-1-[3-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C31H31N5O3/c1-39-28-11-10-20(29-30-24(17-26(34-29)31(37)38)23-7-3-4-8-25(23)33-30)16-22(28)19-35-12-14-36(15-13-35)27-9-5-2-6-21(27)18-32/h2-11,16,26,29,33-34H,12-15,17,19H2,1H3,(H,37,38)/t26-,29+/m0/s1 |
InChI Key |
LMTWTJMBOFXQTH-LITSAYRRSA-N |
SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6C#N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6C#N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6C#N |
Synonyms |
(1R,3S)-1-[3-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-difluoro-N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]benzamide;hydrochloride](/img/structure/B1150225.png)
![tetrasodium;5-[[[(1S)-1-(4-bromophenyl)ethyl]amino]-phosphonatomethyl]quinoxaline-2,3-diolate](/img/structure/B1150232.png)
![disodium;(1R,4R,5S,6R)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylate](/img/structure/B1150235.png)
![N-cyclopropyl-4-[4-(4-fluorophenyl)-2-piperidin-4-yl-1,3-thiazol-5-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B1150239.png)

![4-[3-(Piperidin-4-yl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1150247.png)



![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride](/img/structure/B1150263.png)


